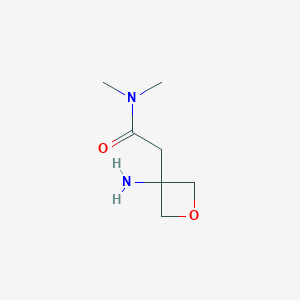![molecular formula C11H21N B1489348 2-氮杂螺[4.7]十二烷 CAS No. 182-98-9](/img/structure/B1489348.png)
2-氮杂螺[4.7]十二烷
描述
2-Azaspiro[47]dodecane is a complex organic compound characterized by its unique structure, which includes a spirocyclic framework
科学研究应用
2-Azaspiro[4
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound has been studied for its biological activity, including potential antimicrobial properties.
Medicine: Research is ongoing to investigate its use in drug development, particularly in the design of new therapeutic agents.
Industry: Its unique structure makes it valuable in the development of advanced materials and catalysts.
作用机制
Target of Action
This compound is a bicyclic organic compound that belongs to the class of spiro compounds. It has gained significant attention in the scientific community due to its potential biological and industrial applications.
Mode of Action
It is believed to interact with its targets in a way that leads to the production of important biologically active compounds .
Biochemical Pathways
It is known that this compound is promising for the production of important biologically active compounds .
生化分析
Biochemical Properties
2-Azaspiro[4.7]dodecane plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 2-Azaspiro[4.7]dodecane has been shown to interact with cyclic GMP–AMP synthase (cGAS), an enzyme involved in the immune response. This interaction inhibits the activity of cGAS, thereby modulating the immune response . Additionally, 2-Azaspiro[4.7]dodecane interacts with other proteins and enzymes, affecting their catalytic activity and stability.
Cellular Effects
The effects of 2-Azaspiro[4.7]dodecane on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Azaspiro[4.7]dodecane has been found to induce apoptosis in Hela cells in a dose-dependent manner . This compound also affects cell signaling pathways by inhibiting the activity of specific enzymes, leading to changes in gene expression and cellular metabolism.
Molecular Mechanism
At the molecular level, 2-Azaspiro[4.7]dodecane exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating their function. For instance, the binding of 2-Azaspiro[4.7]dodecane to cGAS inhibits its activity, thereby modulating the immune response . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes.
Temporal Effects in Laboratory Settings
The effects of 2-Azaspiro[4.7]dodecane change over time in laboratory settings. This compound is relatively stable, but it can degrade under certain conditions. Long-term studies have shown that 2-Azaspiro[4.7]dodecane can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression . These temporal effects are important for understanding the long-term impact of this compound on biological systems.
Dosage Effects in Animal Models
The effects of 2-Azaspiro[4.7]dodecane vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity. At high doses, 2-Azaspiro[4.7]dodecane can induce toxic effects, including cell death and organ damage . These dosage effects are crucial for determining the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
2-Azaspiro[4.7]dodecane is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, 2-Azaspiro[4.7]dodecane is metabolized by cytochrome P450 enzymes, leading to the formation of several metabolites . These metabolic pathways are important for understanding the pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
The transport and distribution of 2-Azaspiro[4.7]dodecane within cells and tissues are mediated by specific transporters and binding proteins. This compound can accumulate in certain tissues, leading to localized effects. For instance, 2-Azaspiro[4.7]dodecane has been found to accumulate in the liver and kidneys, where it exerts its biological effects . Understanding the transport and distribution of this compound is crucial for predicting its therapeutic and toxic effects.
Subcellular Localization
The subcellular localization of 2-Azaspiro[4.7]dodecane affects its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 2-Azaspiro[4.7]dodecane has been found to localize in the mitochondria, where it influences mitochondrial function and energy metabolism . The subcellular localization of this compound is important for understanding its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azaspiro[4.7]dodecane typically involves multi-step organic reactions. One common approach is the cyclization of linear precursors under specific conditions, such as the use of strong acids or bases to facilitate ring closure. Another method involves the use of transition metal catalysts to promote the formation of the spirocyclic structure.
Industrial Production Methods: In an industrial setting, the production of 2-Azaspiro[4.7]dodecane may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions: 2-Azaspiro[4.7]dodecane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound's structure and introduce functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions include various derivatives of 2-Azaspiro[4.7]dodecane, which can be further utilized in different applications.
相似化合物的比较
2-Azaspiro[4.7]dodecane is unique due to its spirocyclic structure, which distinguishes it from other compounds. Similar compounds include other spirocyclic molecules, such as spiroindoline and spirooxindole. These compounds share the characteristic spirocyclic framework but differ in their specific substituents and functional groups.
属性
IUPAC Name |
2-azaspiro[4.7]dodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N/c1-2-4-6-11(7-5-3-1)8-9-12-10-11/h12H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSRHJJOKNBOPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CCC1)CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


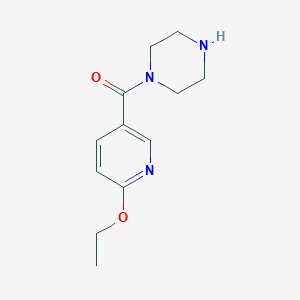
![6-Aminopyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1489268.png)
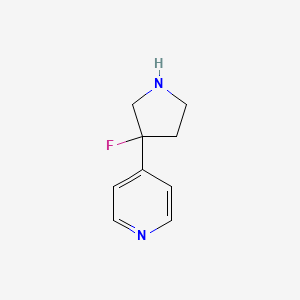
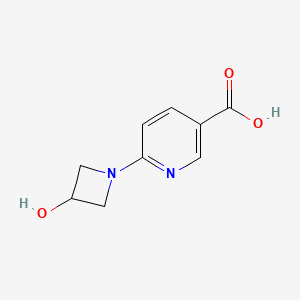

![1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1489277.png)
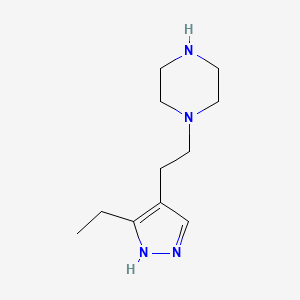

![N-[2-(2-methoxyphenyl)ethyl]cyclobutanamine](/img/structure/B1489281.png)
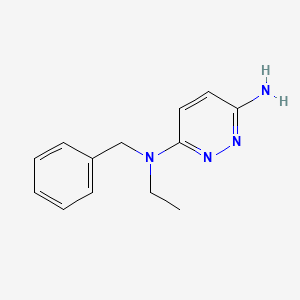
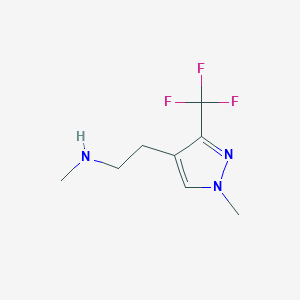
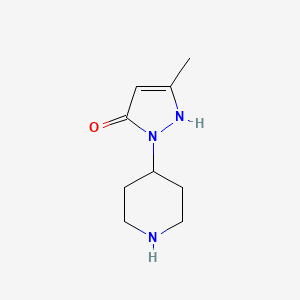
amine](/img/structure/B1489286.png)
